molecular formula C13H17N B2938640 3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287289-00-1

3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2938640
CAS No.: 2287289-00-1
M. Wt: 187.286
InChI Key: KNVQODQFLCHGEK-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure and high strain energy. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential as a bioisostere and its ability to enhance the pharmacokinetic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.

Industrial Production Methods: Industrial production of this compound can be achieved through the optimization of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its specific substitution pattern, which can impart unique pharmacokinetic and pharmacodynamic properties. Its ability to enhance solubility, potency, and metabolic stability makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-3-4-11(10(2)5-9)12-6-13(14,7-12)8-12/h3-5H,6-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVQODQFLCHGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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